molecular formula C12H14N4O B7473752 N,N,5-trimethyl-2-phenyltriazole-4-carboxamide

N,N,5-trimethyl-2-phenyltriazole-4-carboxamide

Cat. No. B7473752
M. Wt: 230.27 g/mol
InChI Key: DWSPGTPPBGMJSF-UHFFFAOYSA-N
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Description

N,N,5-trimethyl-2-phenyltriazole-4-carboxamide, also known as TPTC, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. TPTC is a triazole derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has shown potential applications in various fields of scientific research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been studied as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In materials science, N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been used as a reagent for the determination of trace amounts of copper in water samples.

Mechanism of Action

The mechanism of action of N,N,5-trimethyl-2-phenyltriazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. MMPs play a role in the invasion and metastasis of cancer cells, and the inhibition of MMP activity has been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been shown to have biochemical and physiological effects, including the inhibition of MMP activity, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N,N,5-trimethyl-2-phenyltriazole-4-carboxamide in lab experiments is its potential as a drug candidate for the treatment of cancer. N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been shown to inhibit the growth of cancer cells, and its mechanism of action has been studied extensively. However, one limitation of using N,N,5-trimethyl-2-phenyltriazole-4-carboxamide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of N,N,5-trimethyl-2-phenyltriazole-4-carboxamide, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for the treatment of cancer, and the investigation of its potential applications in materials science and analytical chemistry. Additionally, further studies are needed to fully understand the mechanism of action of N,N,5-trimethyl-2-phenyltriazole-4-carboxamide and its biochemical and physiological effects.

Synthesis Methods

N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been synthesized through various methods, including the reaction of 2-phenyl-1H-1,2,3-triazole-4-carboxylic acid with trimethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Another method involves the reaction of 2-phenyl-1H-1,2,3-triazole-4-carboxylic acid with trimethylamine hydrochloride and triethylamine in the presence of DCC or DIC. N,N,5-trimethyl-2-phenyltriazole-4-carboxamide can also be synthesized through the reaction of 2-phenyl-1H-1,2,3-triazole-4-carboxylic acid with trimethylamine in the presence of a catalyst, such as triethylamine or N-methylimidazole.

properties

IUPAC Name

N,N,5-trimethyl-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9-11(12(17)15(2)3)14-16(13-9)10-7-5-4-6-8-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSPGTPPBGMJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)N(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,5-trimethyl-2-phenyltriazole-4-carboxamide

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